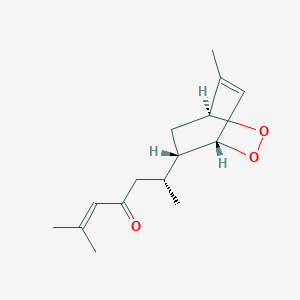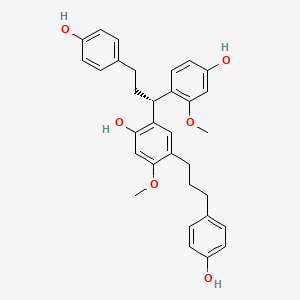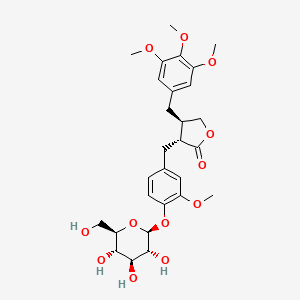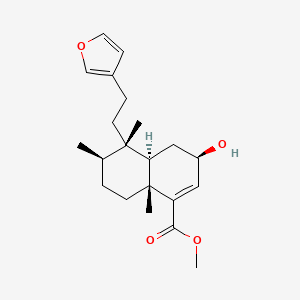
1,4-Epidioxybisabola-2,10-dien-9-one
Vue d'ensemble
Description
1,4-Epidioxybisabola-2,10-dien-9-one is a compound with the molecular formula C15H22O3 . It is an oil-like substance and is a 1,4-epidioxy-bisabola-2,12-diene derivative .
Molecular Structure Analysis
The molecular weight of this compound is 250.33 . The SMILES representation of its structure isCC@@HOO2)([H])[C@]2([H])C=C1C)CC(/C=C(C)\C)=O . Chemical Reactions Analysis
This compound has been found to exhibit antiviral activity against influenza virus A/PR/8/34 (H1N1) in the MDCK cell line with an IC50 of 16.79 ± 4.03 μg/mL . It also shows cytotoxicity against MDCK (Madin-Darby canine kidney) cells, with an IC50 of 11.97 ± 5.72 μg/mL .Physical And Chemical Properties Analysis
As mentioned earlier, this compound is an oil-like substance . It is recommended to be stored under specific conditions as per the product Certificate of Analysis (COA). For instance, as a powder, it can be stored at -20°C for 3 years and at 4°C for 2 years. In solvent form, it can be stored at -80°C for 6 months and at -20°C for 1 month .Applications De Recherche Scientifique
Synthesis and Biological Activity :
- A study demonstrated the synthesis of 3,4-Epoxybisabola-7(14),10-dien-2-one, a natural sesquiterpene related to 1,4-Epidioxybisabola-2,10-dien-9-one, from (−)-carvone, indicating the potential for synthesizing related compounds with biological activity (Tang, Zhang, Fang, & Li, 2009).
Cancer Research :
- Epidioxyergostane-type steroids, similar in structure to this compound, were isolated from marine sponges and found to have significant growth inhibitory effects against human cancer cell lines (Iwashima, Terada, Iguchi, & Yamori, 2002).
Antimalarial Activity :
- A study on 1,4‐Epidioxy‐bisabola‐2,12‐diene derivatives, closely related to this compound, evaluated their in vitro antimalarial activity. However, the activity was not significantly increased compared to the parent compound, and the most active compounds did not show in vivo antimalarial activity in mice (Rücker, Breitmaier, Manns, Maier, Marek, Heinzmann, Heiden, & Seggewies, 1997).
Potential Therapeutic Applications :
- Another study reported the pharmacological activities of a compound similar to this compound, isolated from Ryudai gold (Curcuma longa). It exhibited antidiabetic, antiobesity, enzyme inhibitory, and antioxidant activities, suggesting potential therapeutic applications (Akter, Islam, Hossain, & Takara, 2019).
Mécanisme D'action
Propriétés
IUPAC Name |
(6R)-2-methyl-6-[(1S,4R,5S)-7-methyl-2,3-dioxabicyclo[2.2.2]oct-7-en-5-yl]hept-2-en-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-9(2)5-12(16)6-10(3)13-8-14-11(4)7-15(13)18-17-14/h5,7,10,13-15H,6,8H2,1-4H3/t10-,13+,14+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQAPHUQMIHETH-KJEVXHAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1OO2)C(C)CC(=O)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]2[C@@H](C[C@@H]1OO2)[C@H](C)CC(=O)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






